![molecular formula C12H15NO4 B1394195 N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide CAS No. 1181303-30-9](/img/structure/B1394195.png)
N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide
Overview
Description
“N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide” is a chemical compound with the empirical formula C12H15NO4 . Its molecular weight is 237.25 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is O=C(NCC)COC(C=C1)=C(OC)C=C1C=O . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
“N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide” is a solid substance . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Synthesis and Biological Activities
- N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide derivatives have been synthesized and studied for various biological activities. For instance, compounds with 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, similar in structure to N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide, exhibited cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities were notably comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Chemical Synthesis and Process Optimization
- N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, can be produced by chemoselective monoacetylation of 2-aminophenol, similar to the chemical structure of N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide. This process has been optimized using different acyl donors and various parameters, showcasing the versatility in synthesizing similar compounds (Magadum & Yadav, 2018).
Comparative Metabolism Studies
- Comparative studies on the metabolism of chloroacetamide herbicides, which include compounds structurally related to N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide, have been conducted. These studies focus on how these compounds are metabolized in human and rat liver microsomes, contributing to understanding their biological processing and potential impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystal Structure Analysis
- Research on the crystal structure of similar compounds, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has been carried out. Such studies provide insights into the molecular structure and potential applications of N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide in various fields, including material science and pharmaceuticals (Kalita & Baruah, 2010).
Antimicrobial and Cytotoxicity Studies
- Derivatives of N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the potential of such compounds in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-formyl-2-methoxyphenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(15)13-5-6-17-11-4-3-10(8-14)7-12(11)16-2/h3-4,7-8H,5-6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHCBKQYXVUUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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